2-((5E)-5-{[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)ethanesulfonic acid
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Overview
Description
2-[5-[[3-(4-methylphenyl)-1-phenyl-4-pyrazolyl]methylidene]-4-oxo-2-sulfanylidene-3-thiazolidinyl]ethanesulfonic acid is a ring assembly and a member of pyrazoles.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated the antimicrobial properties of compounds structurally similar to 2-((5E)-5-{[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)ethanesulfonic acid. These studies focus on synthesizing and evaluating the antimicrobial efficacy of these compounds, showcasing their potential in combating bacterial and fungal infections:
A study by Patel et al. (2013) synthesized derivatives of thiazolidin-4-one, closely related to the chemical structure , and assessed their antimicrobial activity. They found these compounds exhibited significant antimicrobial properties.
Liu et al. (2012) developed novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives with structures akin to 2-((5E)-5-{[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)ethanesulfonic acid. These derivatives showed moderate inhibitory activity against specific fungal species.
Research by Mistry et al. (2016) involved synthesizing thiazolidinones and evaluating their antimicrobial activity. The study reported excellent to good antibacterial activity compared to reference drugs.
Anticancer and Anti-HCV Activities
Studies have also explored the potential of similar compounds in anticancer and antiviral applications:
Küçükgüzel et al. (2013) synthesized N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides and evaluated their anticancer, anti-inflammatory, and anti-HCV NS5B RNA-dependent RNA polymerase activities. They found these compounds displayed modest inhibition of HCV NS5B RdRp activity.
Chandrappa et al. (2010) investigated thioxothiazolidin-4-one derivatives for their anticancer and antiangiogenic effects in mice, showing potential as candidates for anticancer therapy.
properties
Molecular Formula |
C22H19N3O4S3 |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
2-[(5E)-5-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid |
InChI |
InChI=1S/C22H19N3O4S3/c1-15-7-9-16(10-8-15)20-17(14-25(23-20)18-5-3-2-4-6-18)13-19-21(26)24(22(30)31-19)11-12-32(27,28)29/h2-10,13-14H,11-12H2,1H3,(H,27,28,29)/b19-13+ |
InChI Key |
XEFPJRJQIDICJP-CPNJWEJPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2/C=C/3\C(=O)N(C(=S)S3)CCS(=O)(=O)O)C4=CC=CC=C4 |
SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCS(=O)(=O)O)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCS(=O)(=O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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